甲酸3-(3-甲基-2-氧代咪唑啉-1-基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

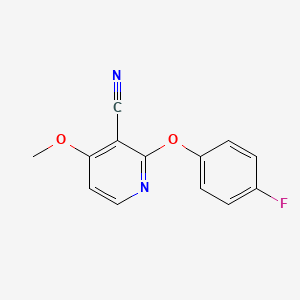

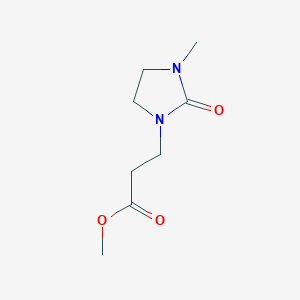

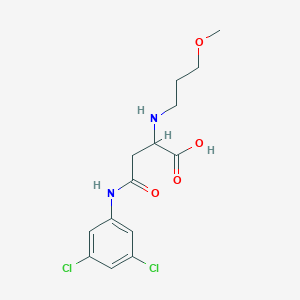

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” is represented by the formula C8H14N2O3 . This indicates that the molecule contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate” has a molecular weight of 186.21 . The boiling point and storage conditions of this compound are not specified in the sources I found .科学研究应用

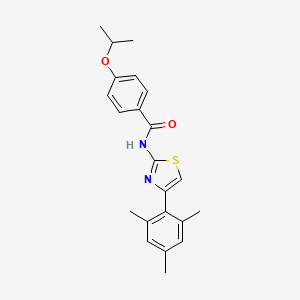

Pharmaceutical Synthesis: (S)-Duloxetine Precursor

MOTPA serves as a crucial intermediate in the synthesis of (S)-duloxetine, a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake, used for treating depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain. The (S)-enantiomer of duloxetine is pharmaceutically active, making MOTPA an essential building block for its production .

Biocatalysis and Enantioselective Reduction

Whole cells of Rhodotorula glutinis have been employed to bioreduce MOTPA to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an immediate precursor of duloxetine. This process achieves excellent enantioselectivity (>99.5% enantiomeric excess) and high conversion rates. Such biocatalytic approaches offer an eco-friendly alternative to traditional chemical methods .

Anti-HIV-1 Activity

Indole derivatives, including MOTPA, have shown potential as anti-HIV agents. Researchers have explored novel indolyl and oxochromenyl xanthenone derivatives, some of which exhibit promising anti-HIV-1 activity. While MOTPA’s specific role in this context requires further investigation, its indole moiety suggests potential antiviral properties .

Organic Synthesis and Chiral Alcohol Production

Efficient asymmetric reduction of ketones to chiral alcohols is desirable. Although synthetic chemists have developed catalytic systems, achieving high enantiomeric excess remains challenging. MOTPA’s bioreduction to MHTPA demonstrates an alternative approach with superior enantioselectivity, avoiding metal contamination risks .

Chemical Biology and Mechanistic Studies

Researchers can explore MOTPA’s reactivity, stability, and interactions with enzymes and other biomolecules. Investigating its transformation pathways and enzymatic mechanisms provides valuable insights into biocatalysis and metabolic processes .

Materials Science and Functionalized Surfaces

MOTPA’s functional groups make it a potential candidate for surface modification. Researchers can explore its use in creating functionalized materials, coatings, or sensors. By attaching MOTPA to surfaces, they can tailor properties such as hydrophobicity, adhesion, or reactivity .

属性

IUPAC Name |

methyl 3-(3-methyl-2-oxoimidazolidin-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-9-5-6-10(8(9)12)4-3-7(11)13-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMUSUYDUQJKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2707905.png)

![N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2707912.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2707918.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2707919.png)

![2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime](/img/structure/B2707923.png)

![N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2707924.png)

![Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate](/img/structure/B2707926.png)